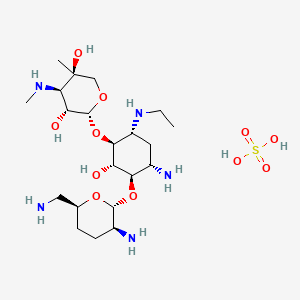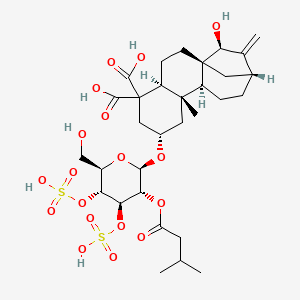
2-Vinylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinylpyridin-4-amine is a compound with the molecular formula C7H8N2 . It is also known by other names such as 2-ethenylpyridin-4-amine and 4-Pyridinamine, 2-ethenyl- .
Molecular Structure Analysis
The InChI code for 2-Vinylpyridin-4-amine isInChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) . The Canonical SMILES is C=CC1=NC=CC(=C1)N . These codes provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The molecular weight of 2-Vinylpyridin-4-amine is 120.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 120.068748264 g/mol . The topological polar surface area is 38.9 Ų .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Utilized in the aza-Michael reaction for C–N bond formation to create compounds with potential anticancer, antiarrhythmic, and analgesic properties .
Material Science
Important in the synthesis of polymers like poly(2-vinylpyridine)s (P2VPs) which have extensive applications in modern material science, including liquid chromatography .
Corrosion Inhibition
Used in the development of polyacid corrosion inhibitors to reduce environmental pollution caused by hazardous waste .
Electrochemical Applications
Polyvinylpyridine-based electrodes are notable for their potential use in electrical applications and drug delivery systems .
Wirkmechanismus
Target of Action
Related compounds such as pyrimidines have been shown to interact with various inflammatory mediators .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrimidines, which are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related compounds such as pyrimidines are known to affect various physiological processes, including biologically active amine biosynthesis, lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 12015 , which may influence its bioavailability.
Result of Action
Related compounds such as pyrimidines are known to exhibit anti-inflammatory effects .
Action Environment
It is known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
2-ethenylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARMBBJTBYGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718700 |
Source


|
| Record name | 2-Ethenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102000-57-7 |
Source


|
| Record name | 2-Ethenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












